molecular formula C17H12ClF3N2O2 B12048166 (2Z)-3-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyanoacrylic acid

(2Z)-3-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyanoacrylic acid

Cat. No.: B12048166
M. Wt: 368.7 g/mol
InChI Key: MUJGZJLSDPJPEO-SDQBBNPISA-N
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Description

(2Z)-3-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyanoacrylic acid is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group and the cyanoacrylic acid moiety contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyanoacrylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyanoacrylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrole ring

    Reduction: Amines from the reduction of the cyano group

    Substitution: Substituted derivatives with various functional groups replacing the chloro group

Mechanism of Action

The mechanism of action of (2Z)-3-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyanoacrylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The cyanoacrylic acid moiety can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate
  • 4-chloro-3-(trifluoromethyl)phenyl piperidinol

Uniqueness

Compared to similar compounds, (2Z)-3-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyanoacrylic acid stands out due to the presence of the cyanoacrylic acid moiety, which imparts unique reactivity and potential biological activity. The combination of the trifluoromethyl group and the cyanoacrylic acid moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C17H12ClF3N2O2

Molecular Weight

368.7 g/mol

IUPAC Name

(Z)-3-[1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid

InChI

InChI=1S/C17H12ClF3N2O2/c1-9-5-11(6-12(8-22)16(24)25)10(2)23(9)13-3-4-15(18)14(7-13)17(19,20)21/h3-7H,1-2H3,(H,24,25)/b12-6-

InChI Key

MUJGZJLSDPJPEO-SDQBBNPISA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)C(F)(F)F)C)/C=C(/C#N)\C(=O)O

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)C(F)(F)F)C)C=C(C#N)C(=O)O

Origin of Product

United States

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